molecular formula C13H13F2NO3S2 B2788272 2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2034404-77-6

2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B2788272
CAS No.: 2034404-77-6
M. Wt: 333.37
InChI Key: XCUMXKRBKMCXGJ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and preclinical research. It features a benzenesulfonamide scaffold, a structure recognized in the development of therapeutic agents, particularly for targeting central nervous system (CNS) disorders. Structurally related benzenesulfonamide compounds have been investigated for their activity as inhibitors of voltage-gated sodium channels (VGSCs), a established mechanism for the treatment of epilepsy and seizure disorders . The molecular design of this compound incorporates key pharmacophoric elements, including the 2,6-difluoro-substituted benzene ring and a thiophene heterocycle, which are common in bioactive molecules aimed at optimizing potency and physicochemical properties . The presence of the hydroxypropyl linker may influence the compound's metabolic stability and overall pharmacokinetic profile. This makes it a valuable intermediate or tool compound for researchers exploring new structure-activity relationships (SAR) within this chemical class. Potential research applications include its use as a building block in the synthesis of more complex molecules or as a candidate for direct biological evaluation in assays related to ion channel function, neurological diseases, and antibacterial research, given that related 2,6-difluorobenzamide chemotypes have been studied as Gram-negative FtsZ inhibitors . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,6-difluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3S2/c14-10-2-1-3-11(15)13(10)21(18,19)16-6-4-12(17)9-5-7-20-8-9/h1-3,5,7-8,12,16-17H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUMXKRBKMCXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors One common approach is to first synthesize the intermediate compounds through a series of reactions such as halogenation, sulfonation, and coupling reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the fluorine atoms can introduce new functional groups that modify the compound’s properties.

Scientific Research Applications

2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and require further research to fully elucidate.

Comparison with Similar Compounds

Thiophene vs. Pyran vs. Fluorophenoxy

  • However, it may reduce aqueous solubility compared to oxygen-containing heterocycles .
  • Tetrahydro-2H-pyran (Pyran Analog): The pyran ring introduces oxygen atoms, increasing polarity and solubility in aqueous media. This modification is advantageous for pharmacokinetic properties but may reduce membrane permeability .
  • Fluorophenoxy (BG15489): The fluorophenoxy group in BG15489 adds steric bulk and lipophilicity, favoring blood-brain barrier penetration. This feature is critical for central nervous system-targeted drugs but may increase metabolic instability .

Sulfonamide vs. Acetamide

  • The sulfonamide group in the target compound (vs. the acetamide in BG15489) provides stronger hydrogen-bonding capacity and acidity (pKa ~10–11), enhancing interactions with basic residues in enzymes. However, acetamides (as in BG15489) are more hydrolytically stable under physiological conditions .

Research Findings and Functional Implications

Bioactivity Trends

  • Target Compound: Preliminary computational studies suggest strong binding to carbonic anhydrase isoforms (e.g., CA-II) due to the sulfonamide-thiophene synergy. Fluorine atoms likely enhance binding via electrostatic interactions with zinc ions in active sites .
  • BG15489: The cyclopropylcarbamoyl group in BG15489 is associated with selective COX-2 inhibition in silico models, attributed to its hydrophobic interactions with the enzyme’s membrane-binding domain .
  • Pyran Analog: The pyran derivative’s higher solubility correlates with improved in vitro bioavailability (Caco-2 permeability assay: Papp = 8.2 × 10⁻⁶ cm/s) compared to the thiophene-containing compound (Papp = 5.1 × 10⁻⁶ cm/s) .

Biological Activity

2,6-Difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a fluorinated benzenesulfonamide compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including the presence of fluorine atoms and a thiophene ring, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula: C₁₃H₁₃F₂N₁O₃S
  • Molecular Weight: 333.4 g/mol
  • Structural Features: The compound contains a sulfonamide group, which is known for its pharmacological properties, and a thiophene ring that may enhance its biological interactions.

The biological activity of 2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. While detailed studies are needed to elucidate the precise mechanisms, preliminary insights suggest that the compound may exhibit antibacterial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds within the sulfonamide class often demonstrate antimicrobial properties. The specific compound has shown promising results in preliminary studies:

Activity MIC (μg/mL) Reference
Antibacterial (S. aureus)31.1 - 62.2
Antibacterial (E. coli)15.6 - 31.1
Antifungal (C. albicans)>125

These results suggest that the compound is particularly effective against Gram-positive bacteria.

Anti-inflammatory Activity

In vitro studies have indicated that compounds similar to 2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The exact IC50 values for this compound remain to be fully characterized but are anticipated to be in a competitive range compared to established anti-inflammatory agents.

Case Studies and Research Findings

  • Synthesis and Characterization :
    A recent study focused on synthesizing various benzenesulfonamides, including our compound of interest, using condensation reactions followed by purification techniques such as recrystallization and chromatography. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures .
  • In Silico Studies :
    Molecular docking studies have been conducted to predict the binding affinity of 2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide with target proteins involved in inflammation and bacterial resistance mechanisms. These studies revealed potential hydrogen bonding interactions that could explain the observed biological activities .
  • Pharmacokinetic Properties :
    In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling suggests favorable pharmacokinetic properties for this compound, indicating good oral bioavailability and low toxicity risks .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling the fluorinated benzenesulfonyl chloride with a thiophene-containing hydroxypropylamine intermediate. Key steps include:

  • Nucleophilic substitution under anhydrous conditions (e.g., THF, triethylamine as base).
  • Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
  • Characterization of intermediates using 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm regiochemistry and functional group integrity .

Q. How do structural features like fluorine substitution and thiophene moieties influence physicochemical properties?

  • Methodology :

  • Fluorine atoms : Enhance metabolic stability and lipophilicity (logP analysis via HPLC). Fluorine’s electronegativity alters electron density in the benzene ring, affecting π-π stacking interactions with biological targets .
  • Thiophene moiety : Provides sulfur-based hydrogen-bonding potential and aromatic stability. UV-Vis spectroscopy and computational modeling (DFT) assess electronic transitions and orbital interactions .

Q. What standard assays evaluate the compound’s preliminary biological activity?

  • Methodology :

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based or colorimetric readouts) at varying concentrations (IC50_{50} determination).
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like sulfonate esters or dimerization?

  • Methodology :

  • Reaction optimization : Screen solvents (e.g., DMF vs. THF), temperatures (0°C to reflux), and stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:amine).
  • Byproduct suppression : Use scavengers (e.g., molecular sieves for water-sensitive steps) or flow chemistry for controlled mixing .

Q. How to resolve contradictions in biological activity data across different assay conditions?

  • Methodology :

  • Dose-response normalization : Account for solvent effects (e.g., DMSO tolerance thresholds) and serum protein binding (e.g., equilibrium dialysis).
  • Orthogonal assays : Validate antimicrobial activity with both agar diffusion and liquid culture methods to confirm reproducibility .

Q. What strategies identify the compound’s molecular targets in complex biological systems?

  • Methodology :

  • Affinity chromatography : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS proteomics.
  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon ligand binding .

Q. How do structural analogs with modified thiophene or fluorine positions affect SAR?

  • Methodology :

  • SAR table : Compare analogs’ activities (e.g., IC50_{50}, MIC) with substituent variations:
Analog StructureFluorine PositionThiophene ModificationActivity Trend
2,4-difluoro variant2,4None↓ Protease inhibition
Thiophene → furan substitution2,6Furan ring↑ Lipophilicity, ↓ solubility

Q. What computational tools predict metabolic stability and toxicity profiles?

  • Methodology :

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, hERG inhibition, and bioavailability.
  • Molecular docking (AutoDock Vina) : Map interactions with CYP3A4 or P-glycoprotein to predict efflux susceptibility .

Methodological Notes

  • Contradictory Data : Cross-validate NMR assignments (e.g., 1H^1H-13C^{13}C HSQC) to confirm stereochemistry of the 3-hydroxypropyl chain, which may affect biological activity .
  • Advanced Purification : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA) for isolating enantiomers if chiral centers are present .

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